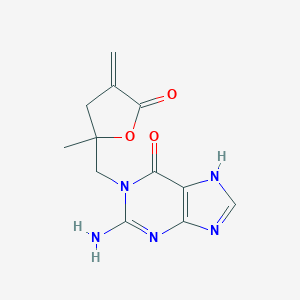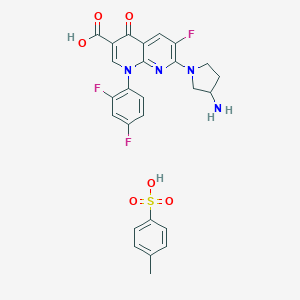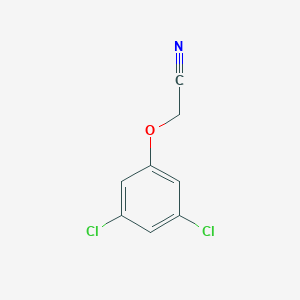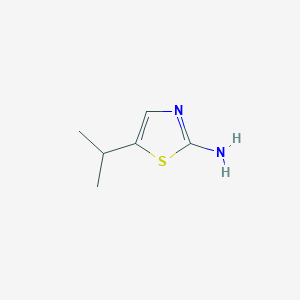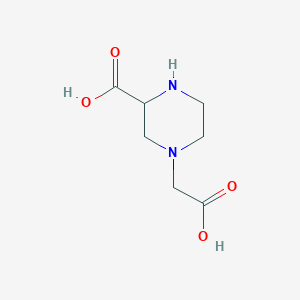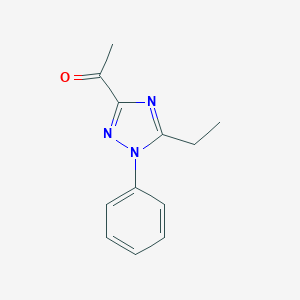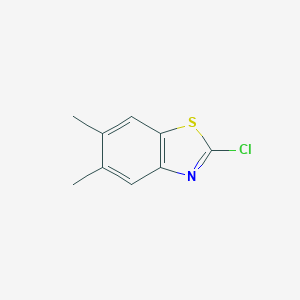
3-Butyl-3-(4-pyridyl)piperidine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Butyl-3-(4-pyridyl)piperidine-2,6-dione, also known as BPPD, is a chemical compound that has been widely studied in scientific research due to its potential applications in various fields. BPPD is a heterocyclic compound that contains a pyridine ring and a piperidine ring, which are connected by a butyl chain. The chemical structure of BPPD makes it a promising candidate for various applications, including as a drug candidate for treating various diseases and as a tool for studying the mechanisms of biological processes.
作用机制
The mechanism of action of 3-Butyl-3-(4-pyridyl)piperidine-2,6-dione is not fully understood, but it is believed to involve the modulation of ion channels and neurotransmitter release. 3-Butyl-3-(4-pyridyl)piperidine-2,6-dione has been shown to modulate the activity of voltage-gated ion channels, including calcium and potassium channels, which are involved in various physiological processes. 3-Butyl-3-(4-pyridyl)piperidine-2,6-dione has also been shown to modulate the release of neurotransmitters, including dopamine and acetylcholine, which are involved in the regulation of mood, cognition, and movement.
Biochemical and Physiological Effects:
3-Butyl-3-(4-pyridyl)piperidine-2,6-dione has been shown to have various biochemical and physiological effects, including the modulation of ion channels and neurotransmitter release, as well as the inhibition of cell proliferation and the induction of apoptosis. 3-Butyl-3-(4-pyridyl)piperidine-2,6-dione has also been shown to have antioxidant and anti-inflammatory effects, which may contribute to its potential therapeutic effects in treating various diseases.
实验室实验的优点和局限性
3-Butyl-3-(4-pyridyl)piperidine-2,6-dione has several advantages for lab experiments, including its high purity and stability, as well as its ability to modulate ion channels and neurotransmitter release. However, 3-Butyl-3-(4-pyridyl)piperidine-2,6-dione also has some limitations, including its potential toxicity and limited solubility in aqueous solutions. These limitations may affect the suitability of 3-Butyl-3-(4-pyridyl)piperidine-2,6-dione for certain experiments and applications.
未来方向
There are several future directions for research on 3-Butyl-3-(4-pyridyl)piperidine-2,6-dione, including the development of more efficient synthesis methods, the identification of its specific targets and mechanisms of action, and the evaluation of its potential therapeutic effects in treating various diseases. Additionally, further research is needed to explore the potential applications of 3-Butyl-3-(4-pyridyl)piperidine-2,6-dione in other fields, such as materials science and catalysis. Overall, 3-Butyl-3-(4-pyridyl)piperidine-2,6-dione is a promising compound that has the potential to contribute to various fields of scientific research.
合成方法
3-Butyl-3-(4-pyridyl)piperidine-2,6-dione can be synthesized using various methods, including the Hantzsch synthesis and the Paal-Knorr synthesis. The Hantzsch synthesis involves the condensation of an aldehyde, a ketone, and ammonia, followed by cyclization to form the pyridine and piperidine rings. The Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound and an amine, followed by cyclization to form the pyridine and piperidine rings. Both methods have been used to synthesize 3-Butyl-3-(4-pyridyl)piperidine-2,6-dione with high yields and purity.
科学研究应用
3-Butyl-3-(4-pyridyl)piperidine-2,6-dione has been extensively studied in scientific research due to its potential applications in various fields. One of the main applications of 3-Butyl-3-(4-pyridyl)piperidine-2,6-dione is as a drug candidate for treating various diseases. 3-Butyl-3-(4-pyridyl)piperidine-2,6-dione has been shown to have potential therapeutic effects in treating cancer, Alzheimer's disease, and Parkinson's disease. 3-Butyl-3-(4-pyridyl)piperidine-2,6-dione has also been used as a tool for studying the mechanisms of biological processes, including the regulation of ion channels and the modulation of neurotransmitter release.
属性
CAS 编号 |
103284-44-2 |
|---|---|
产品名称 |
3-Butyl-3-(4-pyridyl)piperidine-2,6-dione |
分子式 |
C14H18N2O2 |
分子量 |
246.3 g/mol |
IUPAC 名称 |
3-butyl-3-pyridin-4-ylpiperidine-2,6-dione |
InChI |
InChI=1S/C14H18N2O2/c1-2-3-7-14(11-5-9-15-10-6-11)8-4-12(17)16-13(14)18/h5-6,9-10H,2-4,7-8H2,1H3,(H,16,17,18) |
InChI 键 |
OBNLIUMWVZVGID-UHFFFAOYSA-N |
SMILES |
CCCCC1(CCC(=O)NC1=O)C2=CC=NC=C2 |
规范 SMILES |
CCCCC1(CCC(=O)NC1=O)C2=CC=NC=C2 |
同义词 |
3-BPPDO 3-butyl-3-(4-pyridyl)piperidine-2,6-dione |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




